benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851806-62-7
Cat. No.: VC6775067
Molecular Formula: C20H15F3N2O2S
Molecular Weight: 404.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851806-62-7 |
|---|---|
| Molecular Formula | C20H15F3N2O2S |
| Molecular Weight | 404.41 |
| IUPAC Name | 1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2 |
| Standard InChI Key | KXPRVBXRPJOILX-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Introduction
Structural Overview
Molecular Architecture and Functional Groups
Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (molecular formula: C₂₀H₁₅F₃N₂O₂S; molecular weight: 404.41 g/mol) integrates three critical structural domains:
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Benzofuran Core: A fused bicyclic system comprising a benzene ring condensed with a furan moiety, contributing aromatic stability and π-π stacking capabilities.
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4,5-Dihydroimidazole Ring: A partially saturated imidazole derivative that enhances hydrogen-bonding potential and modulates electronic properties.
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Trifluoromethylbenzylthio Substituent: A sulfur-containing group with a trifluoromethyl (-CF₃) moiety, known to enhance lipophilicity and metabolic stability.
The IUPAC name, 1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflects its systematic connectivity (Table 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 851806-62-7 |
| Molecular Formula | C₂₀H₁₅F₃N₂O₂S |
| Molecular Weight | 404.41 g/mol |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
| InChI Key | KXPRVBXRPJOILX-UHFFFAOYSA-N |
Pharmacological Activities
Anticancer Activity
Imidazole-containing scaffolds, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, demonstrate potent antiproliferative effects by inducing apoptosis in cancer cells (IC₅₀: <1 μM) . The dihydroimidazole moiety in this compound may similarly interact with cellular targets like topoisomerases or kinases, though empirical validation is pending .
Structure-Activity Relationships (SAR)
Key Substituent Effects
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Benzofuran C-2 Position: Methanone linkages at this site optimize steric compatibility with enzymatic binding pockets, as seen in dual-acting antimicrobial-antitumor agents .
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Thioether Linkage: The -S-CH₂- group enhances metabolic stability compared to ether analogs, with sulfur’s polarizability facilitating hydrophobic interactions.
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Trifluoromethyl Group: -CF₃ augments electron-withdrawing effects, stabilizing charge-transfer complexes and resisting oxidative degradation.
Table 2: Comparative Bioactivity of Benzofuran Analogs
| Compound | Antibacterial (MIC₈₀, μg/mL) | Anticancer (IC₅₀, μM) |
|---|---|---|
| This Compound | Pending | Pending |
| Hydroxy-benzofuran | 0.39–3.12 | N/A |
| Benzimidazole | N/A | 0.8–1.2 |
Applications and Future Directions
Therapeutic Prospects
Given its structural similarity to clinical candidates, this compound holds promise for:
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Multidrug-Resistant Infections: Targeting Gram-positive pathogens via mechanistically novel pathways .
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Oncology: Potentiating apoptosis in breast cancer models, akin to benzimidazole ribosides .
Synthetic Challenges
Scalable production requires optimizing catalysts for stereoselective thioether formation and minimizing side reactions during acylation. Advances in flow chemistry or enzymatic catalysis may address these hurdles .
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